molecular formula C16H10FNO2S B2898190 (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE CAS No. 73235-65-1

(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B2898190
CAS No.: 73235-65-1
M. Wt: 299.32
InChI Key: UKGFRJGUJHAYET-UVTDQMKNSA-N
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Description

(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the thiazolidine-2,4-dione family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the benzylidene and fluorophenyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of thiazolidine-2,4-dione with 4-fluorobenzaldehyde. This reaction is often carried out under basic conditions using a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

The compound has shown potential as an antibacterial and antioxidant agent. It has been studied for its ability to modulate enzyme activity and inhibit the growth of various bacterial strains .

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their anticancer properties. They have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells .

Industry

The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the suppression of angiogenesis and tumor growth. Additionally, it induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to the presence of the benzylidene and fluorophenyl groups, which enhance its biological activity and chemical reactivity. These modifications make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2S/c17-12-6-8-13(9-7-12)18-15(19)14(21-16(18)20)10-11-4-2-1-3-5-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGFRJGUJHAYET-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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